7-Bromo-5-(pentafluorothio)-1,3-benzoxazole

Description

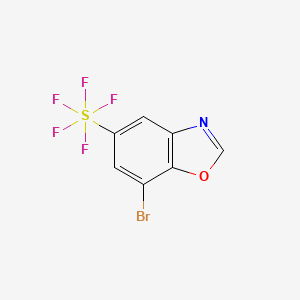

7-Bromo-5-(pentafluorothio)-1,3-benzoxazole is a halogenated benzoxazole derivative featuring a bromine atom at position 7 and a pentafluorothio (-SF₅) group at position 3. Benzoxazoles are heterocyclic compounds containing an oxygen atom in the aromatic ring, which imparts distinct electronic properties compared to benzothiazoles (sulfur-containing analogs) or benzimidazoles (nitrogen-containing analogs). The pentafluorothio substituent is notable for its high electronegativity and lipophilicity, which can influence reactivity, stability, and biological interactions .

Properties

IUPAC Name |

(7-bromo-1,3-benzoxazol-5-yl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF5NOS/c8-5-1-4(16(9,10,11,12)13)2-6-7(5)15-3-14-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCWUFJGQVTHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CO2)Br)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole typically involves the introduction of the bromine and pentafluorothio groups onto the benzoxazole ring. One common method involves the bromination of a suitable benzoxazole precursor, followed by the introduction of the pentafluorothio group through a nucleophilic substitution reaction. The reaction conditions often include the use of bromine or a brominating agent, and a pentafluorothio reagent such as pentafluorothiophenol, under controlled temperature and solvent conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or pentafluorothio group is replaced by other nucleophiles.

Oxidation and Reduction: The benzoxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be involved in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products:

Substituted Benzoxazoles: Resulting from nucleophilic substitution.

Oxidized or Reduced Benzoxazoles: Resulting from oxidation or reduction reactions.

Coupled Products: Resulting from coupling reactions with other aromatic or heterocyclic compounds.

Scientific Research Applications

Chemistry: 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique substituents make it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromine and pentafluorothio groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

7-Bromo-5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole (CAS: 1823625-08-6)

- Substituents : Bromine (position 7), trifluoroethoxy (-OCH₂CF₃) (position 5).

- Molecular Weight : 296.04 g/mol (vs. estimated ~335 g/mol for the pentafluorothio analog).

- The pentafluorothio group’s sulfur atom may increase electron-withdrawing effects, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

5-Bromo-7-(trifluoromethyl)-1H-indazole (CAS: 1374258-43-1)

- Structure : Indazole core (two nitrogen atoms) with bromine (position 5) and trifluoromethyl (-CF₃) (position 7).

- Similarity Score : 0.88 (based on indazole analogs in ).

- Key Differences: Indazoles exhibit stronger basicity than benzoxazoles due to the additional nitrogen atom, influencing pharmacokinetic properties.

Heterocycle Comparisons

2-Bromo-7-fluoro-4-methyl-1,3-benzothiazole (CAS: 1019108-45-2)

- Substituents : Bromine (position 2), fluorine (position 7), methyl (position 4).

- Key Differences :

2-(3-Hydroxypropyl)-5-(trifluoromethyl)benzimidazole

- Substituents : Hydroxypropyl (position 2), trifluoromethyl (position 5).

- Key Differences :

Physicochemical and Reactivity Trends

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|---|

| This compound | Benzoxazole | Br (7), -SF₅ (5) | ~335 (estimated) | Electrophilic substitution at Br; SF₅ stabilizes ring |

| 7-Bromo-5-(trifluoroethoxy)-1,3-benzoxazole | Benzoxazole | Br (7), -OCH₂CF₃ (5) | 296.04 | Likely prone to nucleophilic ether cleavage |

| 5-Bromo-7-(trifluoromethyl)-1H-indazole | Indazole | Br (5), -CF₃ (7) | ~262 (estimated) | Base-catalyzed deprotonation at N-H |

Research Implications and Gaps

- Synthetic Applications : The bromine atom in this compound could facilitate cross-coupling reactions, analogous to brominated indazoles (e.g., Suzuki-Miyaura coupling in ).

- Biological Activity : The pentafluorothio group’s lipophilicity may enhance blood-brain barrier penetration compared to trifluoroethoxy or hydroxypropyl analogs, but toxicity profiles remain unexplored .

- Safety Considerations : Benzothiazole derivatives () require stringent handling protocols; similar precautions are recommended for halogenated benzoxazoles despite lacking direct safety data.

Biological Activity

7-Bromo-5-(pentafluorothio)-1,3-benzoxazole (CAS Number: 1432075-78-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazole family, which is known for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound contribute to its biological activity and make it a subject of interest in medicinal chemistry.

- Molecular Formula : C₇H₃BrF₅NOS

- Molecular Weight : 324.07 g/mol

- IUPAC Name : (7-bromo-1,3-benzoxazol-5-yl)-pentafluoro-lambda6-sulfane

- Physical Form : Solid powder

- Boiling Point : 76-78°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pentafluorothio group enhances the compound's reactivity and binding affinity towards enzymes and receptors involved in disease processes.

Key Mechanisms:

- Covalent Bond Formation : The sulfur atom in the pentafluorothio group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity.

- Binding Affinity : The bromine and fluorine atoms contribute to the compound’s overall binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

| Pathogen Type | Example Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 31.25 μg/mL |

| Gram-negative | Escherichia coli | Moderate effectiveness noted |

| Fungi | Candida albicans | Activity observed |

In vitro studies have demonstrated that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial potential of newly synthesized derivatives related to this compound. The results indicated varying degrees of activity against common pathogens, with some derivatives achieving MIC values as low as 31.25 μg/mL against Staphylococcus aureus .

Case Study 2: Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. The inhibition was quantified using enzyme assays, demonstrating a dose-dependent response .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its polar nature, which may enhance solubility and bioavailability. However, detailed studies are required to fully characterize its pharmacokinetic parameters such as half-life, volume of distribution, and metabolic pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole with high purity?

Methodological Answer:

The synthesis typically involves sequential halogenation and sulfur functionalization. Bromination of the benzoxazole core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) . Subsequent introduction of the pentafluorothio group requires sulfurization reagents like SF₄ or SF₅Cl in anhydrous conditions, followed by fluorination with HF-pyridine complexes. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

Methodological Answer:

Density functional theory (DFT) calculations, such as those using the B3LYP/6-31G(d) basis set, can model the compound’s electron density distribution, HOMO-LUMO gaps, and polarizability . For example, the Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, accurately predicts electron correlation effects in halogenated heterocycles . These simulations help rationalize charge-transfer behavior in organic semiconductors or photovoltaic applications. Validation through UV-Vis spectroscopy (e.g., λmax shifts) and cyclic voltammetry (redox potentials) is essential .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹⁹F NMR confirms pentafluorothio group integration .

- Mass Spectrometry: HRMS with electrospray ionization (ESI) or electron impact (EI) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 335.92).

- IR Spectroscopy: Confirms functional groups (C-Br stretch ~550 cm⁻¹, C-S stretch ~650 cm⁻¹) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported bioactivity data for benzoxazole derivatives?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural analogs with divergent substituents. To address this:

- Cross-Validation: Test the compound in multiple assays (e.g., MTT for cytotoxicity, bacterial MIC for antimicrobial activity) .

- Structure-Activity Relationship (SAR) Studies: Compare with analogs (e.g., 5-fluoro vs. 5-chloro derivatives) to isolate substituent effects .

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., COVID-19 main protease, tubulin) and correlate with experimental IC₅₀ values .

Advanced: How to design a mechanistic study evaluating this compound’s anticancer potential?

Methodological Answer:

- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include non-cancerous cells (e.g., HEK293) for selectivity .

- Apoptosis Analysis: Perform Annexin V/PI staining and caspase-3/7 activity assays to confirm programmed cell death .

- Target Identification: Conduct proteomics (e.g., SILAC) or molecular docking against validated oncogenic targets (e.g., EGFR, Bcl-2) .

- In Vivo Validation: Use xenograft models (e.g., nude mice) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., SF₄) .

- Spill Management: Neutralize bromine-containing spills with sodium thiosulfate, and absorb fluorinated residues with vermiculite .

- Waste Disposal: Segregate halogenated waste in designated containers for incineration to prevent environmental release .

Advanced: How to analyze the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–300°C to assess decomposition points.

- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability: Incubate in buffers (pH 2–12) and quantify intact compound via LC-MS .

- Long-Term Storage: Store at -20°C under argon to prevent oxidation or moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.